

Application Notes: High-Performance Printing Inks with Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pigment Yellow 194	
Cat. No.:	B1581403	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating high-performance printing inks using **Pigment Yellow 194**. This document outlines the key properties of the pigment, provides starting formulations for various ink systems, and details the experimental protocols for preparation and performance evaluation.

Introduction to Pigment Yellow 194

Pigment Yellow 194 (PY 194), a benzimidazolone organic pigment, is a high-performance colorant known for its excellent lightfastness, heat stability, and chemical resistance.[1] Its bright, greenish-yellow shade and high color strength make it a suitable candidate for a variety of demanding printing ink applications, including offset, flexographic, and gravure printing.[1][2]

Key Properties of **Pigment Yellow 194**:

Chemical Class: Benzimidazolone[1][3]

C.I. Name: Pigment Yellow 194

C.I. Number: 11785[1]

CAS Number: 82199-12-0[1]

Molecular Formula: C18H17N5O4[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of **Pigment Yellow 194** is crucial for successful ink formulation. These properties influence the pigment's dispersion, stability, and the final performance of the printing ink.

Property	Value	Test Method
Physical Properties		
Specific Gravity (g/cm³)	1.5	ASTM D153
Oil Absorption (g/100g)	54	ASTM D281
рН	6-8	ASTM D1208
Moisture Content (%)	< 1.0	ASTM D280
Resistance Properties (Scale 1-5, 5=Excellent)		
Xylene	3	ISO 2836
Ethanol	4	ISO 2836
Ethyl Acetate	3	ISO 2836
MEK	3	ISO 2836
White Spirit	4	ISO 2836
5% HCI	5	ISO 2836
5% NaOH	5	ISO 2836
Fastness Properties (Scale 1-8, 8=Excellent)		
Lightfastness (Full Tone)	7	ISO 12040
Lightfastness (Tint Tone)	7	ISO 12040
Heat Stability (°C)	200	ISO 787-21

Data compiled from multiple sources.[1]

Starting Formulations for High-Performance Printing Inks

The following are starting point formulations for different types of printing inks using **Pigment Yellow 194**. These formulations can be optimized based on specific substrate requirements and printing press conditions.

Solvent-Based Gravure Ink

Gravure inks require low viscosity for efficient transfer from the engraved cells of the cylinder to the substrate.

Component	Function	Percentage by Weight (%)
Pigment Yellow 194	Colorant	10 - 15
Nitrocellulose Resin	Binder	15 - 20
Polyurethane Resin	Co-binder, Adhesion Promoter	5 - 10
Ethyl Acetate	Solvent	30 - 40
Isopropyl Alcohol	Co-solvent	15 - 20
Plasticizer (e.g., DOP)	Flexibility	2 - 5
Wax (e.g., PE wax)	Slip and Rub Resistance	1 - 3
Dispersing Agent	Pigment Wetting and Stabilization	1 - 2

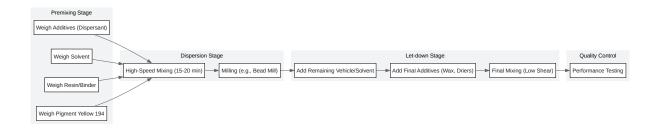
Water-Based Flexographic Ink

Water-based flexo inks are gaining prominence due to their low VOC content and ease of cleanup.

Component	Function	Percentage by Weight (%)
Pigment Yellow 194	Colorant	12 - 18
Acrylic Resin Emulsion	Binder	35 - 45
Styrene-Acrylic Copolymer	Co-binder, Gloss	5 - 10
Water	Solvent	20 - 30
Propylene Glycol	Co-solvent, Humectant	5 - 10
Defoamer	Foam Control	0.1 - 0.5
Dispersing Agent	Pigment Wetting and Stabilization	1 - 3
pH Adjuster (e.g., Ammonia)	pH Control (8.5-9.5)	As needed

Offset (Sheetfed) Ink

Offset inks are paste-like and require a balance of oil and water resistance.


Component	Function	Percentage by Weight (%)
Pigment Yellow 194	Colorant	15 - 25
Rosin-Modified Phenolic Resin	Binder	25 - 35
Alkyd Resin	Co-binder, Drying	10 - 15
Linseed Oil / Soybean Oil	Vehicle	15 - 25
Mineral Oil (High Boiling)	Solvent / Viscosity Reducer	5 - 10
Cobalt and Manganese Driers	Oxidative Drying Catalysts	1 - 2
Polyethylene Wax	Rub Resistance	2 - 4
Antioxidant	Prevents premature drying on press	0.5 - 1

Experimental Protocols

Ink Preparation: A General Protocol

The following workflow outlines the general steps for preparing a printing ink.

Click to download full resolution via product page

Caption: General workflow for printing ink preparation.

Detailed Methodology:

- · Premixing:
 - Accurately weigh **Pigment Yellow 194**, the primary resin/binder, a portion of the solvent, and the dispersing agent.
 - o Combine these components in a suitable vessel.
- · Dispersion:

- Subject the premix to high-speed dispersion for 15-20 minutes to wet out the pigment particles.
- Transfer the mixture to a bead mill or a three-roll mill for fine grinding until the desired particle size and dispersion quality are achieved. The fineness of grind should be checked periodically using a Hegman gauge.

Let-down:

- In a separate vessel, combine the remaining vehicle and/or solvent.
- Slowly add the pigment dispersion from the milling stage to the let-down vehicle under low-shear mixing.
- Incorporate any final additives such as waxes, driers, or defoamers and continue mixing until the ink is homogeneous.

• Quality Control:

- Allow the ink to equilibrate to room temperature.
- Conduct a series of quality control tests as outlined in the following section.

Performance Evaluation Protocols

The following protocols are essential for characterizing the performance of the formulated printing inks.

Click to download full resolution via product page

Caption: Workflow for evaluating printing ink performance.

Detailed Methodologies:

- Viscosity Measurement:
 - Apparatus: Brookfield viscometer, cone and plate viscometer, or a flow cup (e.g., Zahn or Ford cup) depending on the ink type.
 - Procedure: Allow the ink to reach a constant temperature (typically 25°C). Measure the
 viscosity according to the instrument's operating instructions. For paste inks, a rotational
 viscometer is appropriate, while flow cups are suitable for liquid inks like gravure and
 flexo.

• Tack Measurement:

- Apparatus: Inkometer or Tack-o-scope.
- Procedure: This test is primarily for offset inks. A specified amount of ink is placed on the instrument's rollers, which rotate at a set speed. The force required to split the ink film is measured as tack.

· Fineness of Grind:

- Apparatus: Hegman gauge.
- Procedure: Place a small amount of ink at the deep end of the gauge's channel and draw it down with a scraper. The point at which a significant number of pigment particles are visible in a continuous line indicates the fineness of grind.
- Color Strength and Shade Evaluation:
 - Apparatus: Spectrophotometer and a standard drawdown apparatus.
 - Procedure: Prepare a drawdown of the ink on a standard substrate alongside a reference standard. Measure the colorimetric properties (Lab* values) using a spectrophotometer.
 The color strength can be determined by comparing the K/S value with the standard.

Gloss Measurement:

- Apparatus: Glossmeter (e.g., at 60° or 20°).
- Procedure: Prepare a uniform print or drawdown on a non-porous substrate. After the ink
 is fully dried, measure the gloss at the specified angle.

Adhesion Test:

- Apparatus: Pressure-sensitive adhesive tape (e.g., Scotch® 610).
- Procedure: Apply the tape firmly to a dried print. Rub the tape to ensure good contact and then rapidly pull it off at a 180° angle. The amount of ink removed is assessed visually.

Rub Resistance Test:

- Apparatus: Sutherland rub tester or a similar device.
- Procedure: A printed sample is placed in the tester and rubbed against a clean receptor sheet under a specified load for a set number of cycles. The degree of ink transfer to the receptor sheet and the damage to the print are evaluated.

- · Drying Time:
 - Procedure: A print is made on the intended substrate. The drying time can be assessed at
 intervals by gently touching the surface with a finger or by placing a piece of paper on top
 with a weight and observing for any ink transfer. For oxidative drying inks, a print recorder
 can be used to track the drying process over time.

Conclusion

Pigment Yellow 194 is a versatile and high-performance pigment suitable for a wide range of printing ink applications. The provided starting formulations and experimental protocols offer a solid foundation for researchers and formulators to develop high-quality printing inks tailored to their specific needs. Further optimization of these formulations will likely be necessary to achieve the desired balance of properties for a given application. It is always recommended to conduct thorough testing of the final ink formulation on the intended substrate and printing press.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. colors-india.com [colors-india.com]
- 2. Pigment Yellow 194 SY Chemical Co., Ltd. [sypigment.com]
- 3. pigments.com [pigments.com]
- To cite this document: BenchChem. [Application Notes: High-Performance Printing Inks with Pigment Yellow 194]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581403#formulation-of-high-performance-printing-inks-with-pigment-yellow-194]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com